molecular formula C20H19NO6 B1390371 Fmoc-alpha-methyl-L-aspartic acid CAS No. 1217830-18-6

Fmoc-alpha-methyl-L-aspartic acid

Cat. No.: B1390371
CAS No.: 1217830-18-6
M. Wt: 369.4 g/mol
InChI Key: PRUJSTWSXWCYQN-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-alpha-methyl-L-aspartic acid is a derivative of aspartic acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in the field of peptide synthesis, where it serves as a protected amino acid. The Fmoc group is a common protecting group used to prevent unwanted reactions during peptide synthesis, making it easier to create specific peptide sequences .

Mechanism of Action

Target of Action

The primary target of Fmoc-alpha-methyl-L-aspartic acid is the amine group of amino acids . The Fmoc group, short for 9-Fluorenylmethoxycarbonyl, is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .

Mode of Action

This compound interacts with its targets through a process known as Fmoc protection . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction results in the formation of a stable compound that protects the amine group during peptide synthesis .

Biochemical Pathways

The Fmoc group plays a crucial role in the chemical synthesis of peptides . It allows for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . The Fmoc group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide .

Pharmacokinetics

The molecular weight of the compound is 36938 g/mol , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The primary result of this compound’s action is the protection of the amine group during peptide synthesis . This protection enables the synthesis of complex peptides without the amine group reacting undesirably. The Fmoc group is then rapidly removed by base, with piperidine usually preferred for Fmoc group removal .

Action Environment

The action of this compound is influenced by the pH of the environment . The Fmoc group is base-labile, meaning it is stable under acidic conditions but can be removed under basic conditions . Therefore, the pH of the environment can significantly influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-alpha-methyl-L-aspartic acid typically involves the protection of the amino group of alpha-methyl-L-aspartic acid with the Fmoc group. This is achieved through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-alpha-methyl-L-aspartic acid is unique due to the presence of the alpha-methyl group, which can influence the steric properties and reactivity of the compound. This makes it particularly useful in the synthesis of peptides with specific structural requirements .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-20(18(24)25,10-17(22)23)21-19(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3,(H,21,26)(H,22,23)(H,24,25)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUJSTWSXWCYQN-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-alpha-methyl-L-aspartic acid
Reactant of Route 2
Reactant of Route 2
Fmoc-alpha-methyl-L-aspartic acid
Reactant of Route 3
Reactant of Route 3
Fmoc-alpha-methyl-L-aspartic acid
Reactant of Route 4
Fmoc-alpha-methyl-L-aspartic acid
Reactant of Route 5
Reactant of Route 5
Fmoc-alpha-methyl-L-aspartic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Fmoc-alpha-methyl-L-aspartic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.